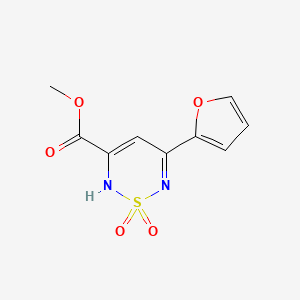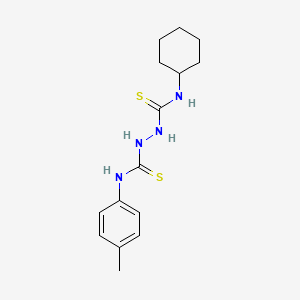![molecular formula C25H39N3O B4707634 2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4707634.png)
2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
Descripción general
Descripción
2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide, also known as TBOA, is a synthetic compound that has been extensively researched for its potential applications in the field of neuroscience. TBOA is a selective inhibitor of excitatory amino acid transporters (EAATs), which play a crucial role in regulating glutamate levels in the brain. In
Aplicaciones Científicas De Investigación
2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been extensively studied for its potential applications in the field of neuroscience. One of the primary applications of this compound is in the study of glutamate transporters, which play a crucial role in regulating glutamate levels in the brain. This compound has been used to investigate the role of EAATs in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is a selective inhibitor of EAATs, which are responsible for the uptake of glutamate in the brain. By inhibiting EAATs, this compound increases the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. This compound has been shown to be particularly effective at inhibiting EAAT2, which is the primary glutamate transporter in astrocytes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. By inhibiting EAATs, this compound increases the extracellular concentration of glutamate, which can lead to neuronal damage and cell death. This compound has also been shown to increase the release of dopamine in the striatum, which may contribute to its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is its selectivity for EAATs, which allows for the specific inhibition of glutamate transporters without affecting other neurotransmitter systems. However, this compound has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide. One area of research is the development of more potent and selective inhibitors of EAATs. Another area of research is the investigation of the potential therapeutic effects of this compound in neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in the brain, as well as its potential limitations and toxicity.
Propiedades
IUPAC Name |
2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c1-25(2,3)23-11-9-22(10-12-23)19-27-15-17-28(18-16-27)20-24(29)26-14-13-21-7-5-4-6-8-21/h7,9-12H,4-6,8,13-20H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWDXLKDGLMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4707551.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707558.png)
![5-[(3-methoxypropyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4707563.png)

![methyl 4-(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4707578.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4707583.png)
![1-methyl-5-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4707591.png)
![3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4707609.png)


![[2,3-dibromo-4-(cyanomethoxy)-5-ethoxybenzylidene]malononitrile](/img/structure/B4707629.png)
![ethyl 1-[(5-methyl-2-pyrazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4707639.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4707645.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4707661.png)